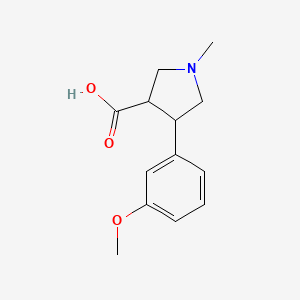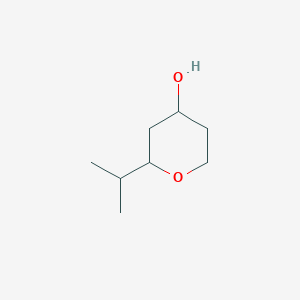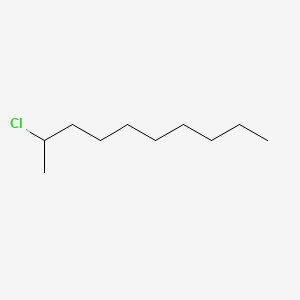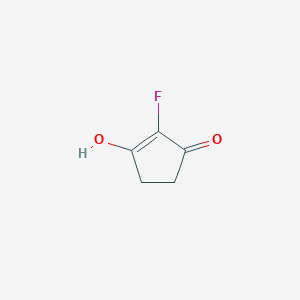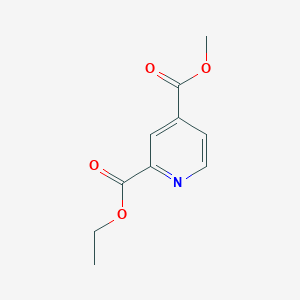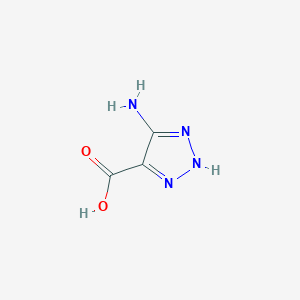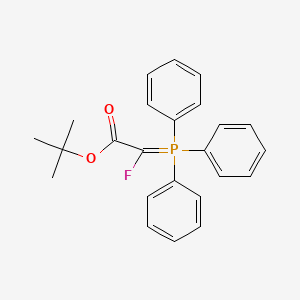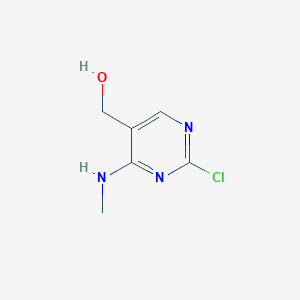
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry .
Métodos De Preparación
The synthesis of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline at the C2 position . The reaction conditions typically involve the use of solvents such as ethanol and reagents like sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the C2 position can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, leading to its observed biological activities.
Comparación Con Compuestos Similares
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: This compound has a similar pyrimidine core but with a methylthio group instead of a methylamino group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring and exhibit various pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H8ClN3O |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
[2-chloro-4-(methylamino)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2,11H,3H2,1H3,(H,8,9,10) |
Clave InChI |
MOKZVZDJMWCYIX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



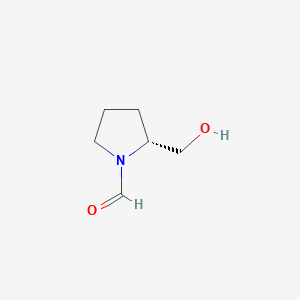
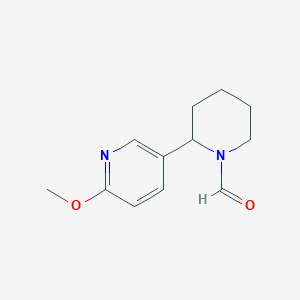
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
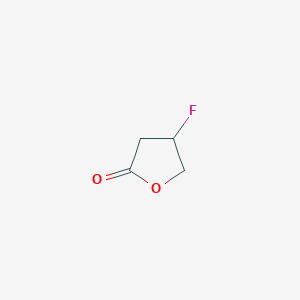
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
